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molecular formula C18H16N2O B076651 9-Methoxyellipticine CAS No. 10371-86-5

9-Methoxyellipticine

Cat. No. B076651
M. Wt: 276.3 g/mol
InChI Key: BKRMCDAOAQWNTG-UHFFFAOYSA-N
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Patent
US03933827

Procedure details

from 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole and butyl iodide, there can be prepared 9-methoxy-5,11-dimethyl-6-butyl-6H-pyrido[4,3-b]carbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-methoxy-5,11-dimethyl-6-butyl-6H-pyrido[4,3-b]carbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC2NC3C(C)=C4C=CN=CC4=C(C)C=3C=2C=1.C(I)CCC.[CH3:27][O:28][C:29]1[CH:41]=[CH:40][C:39]2[N:38]([CH2:42]CCC)[C:37]3[C:36]([CH3:46])=[C:35]4[CH:47]=[CH:48][N:49]=[CH:50][C:34]4=[C:33]([CH3:51])[C:32]=3[C:31]=2[CH:30]=1>>[CH3:27][O:28][C:29]1[CH:41]=[CH:40][C:39]2[N:38]([CH3:42])[C:37]3[C:36]([CH3:46])=[C:35]4[CH:47]=[CH:48][N:49]=[CH:50][C:34]4=[C:33]([CH3:51])[C:32]=3[C:31]=2[CH:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=2C=3C(=C4C(=C(C3NC2C=C1)C)C=CN=C4)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)I
Name
9-methoxy-5,11-dimethyl-6-butyl-6H-pyrido[4,3-b]carbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=2C=3C(=C4C(=C(C3N(C2C=C1)CCCC)C)C=CN=C4)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=2C=3C(=C4C(=C(C3N(C2C=C1)C)C)C=CN=C4)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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